2,6-Pyridinediamine, N2-ethyl-
Overview
Description
2,6-Pyridinediamine, N2-ethyl-: is a chemical compound known for its diverse applications in various fields, including medical, environmental, and industrial research. It is also referred to as ethylpyridinediamine. The compound has a molecular formula of C7H11N3 and is characterized by the presence of an ethyl group attached to the nitrogen atom at the second position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Pyridinediamine, N2-ethyl- can be achieved through several methods. One common approach involves the alkylation of 2,6-diaminopyridine with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Material: 2,6-diaminopyridine
Reagent: Ethyl halide (e.g., ethyl bromide or ethyl chloride)
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Reaction Conditions: The reaction mixture is heated under reflux for several hours to ensure complete alkylation.
Industrial Production Methods: In industrial settings, the production of 2,6-Pyridinediamine, N2-ethyl- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2,6-Pyridinediamine, N2-ethyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Water radical cations, ambient conditions
Reduction: Sodium borohydride, ethanol
Substitution: Nucleophiles such as amines or thiols, basic conditions
Major Products Formed:
Oxidation: Quaternary ammonium cations
Reduction: Reduced amine derivatives
Substitution: Substituted pyridine derivatives
Scientific Research Applications
2,6-Pyridinediamine, N2-ethyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Pyridinediamine, N2-ethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of inflammatory mediators such as prostaglandins .
Comparison with Similar Compounds
2,6-Diaminopyridine: The parent compound without the ethyl group.
2,6-Bis(1H-imidazol-2-yl)pyridine: A related compound with imidazole groups instead of amine groups.
N,N′-bis(2-hydroxy-3-methoxyphenylmethylidene)-2,6-pyridinediamine: A Schiff base derivative of 2,6-diaminopyridine.
Uniqueness: 2,6-Pyridinediamine, N2-ethyl- is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This modification can enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-N-ethylpyridine-2,6-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-2-9-7-5-3-4-6(8)10-7/h3-5H,2H2,1H3,(H3,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOSOMFTVJALBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC(=N1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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